molecular formula C15H13F3N2O2S B14800256 5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide

5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide

Cat. No.: B14800256
M. Wt: 342.3 g/mol
InChI Key: UBPVVFHOAPVTAR-UHFFFAOYSA-N
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Description

5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide can undergo several types of chemical reactions:

Scientific Research Applications

5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroacetyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C15H13F3N2O2S

Molecular Weight

342.3 g/mol

IUPAC Name

5-benzyl-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C15H13F3N2O2S/c1-8-10(7-9-5-3-2-4-6-9)23-13(11(8)12(19)21)20-14(22)15(16,17)18/h2-6H,7H2,1H3,(H2,19,21)(H,20,22)

InChI Key

UBPVVFHOAPVTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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